N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide
Description
The compound N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methyl group at position 2. At the 8-position of this core, a piperidin-4-yl group is attached, which is further functionalized at its 4-position with a 4-phenyloxane-4-carboxamide moiety.
Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-17-26-27-21-20(24-11-14-29(17)21)28-12-7-19(8-13-28)25-22(30)23(9-15-31-16-10-23)18-5-3-2-4-6-18/h2-6,11,14,19H,7-10,12-13,15-16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKUMNSCOQSNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolo-Pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrazine ring system.
Introduction of Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Formation of Tetrahydro-Pyran Moiety: The tetrahydro-pyran ring is typically formed through cyclization reactions involving dihydropyran and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Triazolo-Pyrazine Ring Reactivity
The 3-methyl- triazolo[4,3-a]pyrazine core participates in:
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Electrophilic aromatic substitution at C-5/C-6 positions under nitration or halogenation conditions .
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Ring-opening reactions with strong nucleophiles (e.g., hydrazine) to form pyrazine-hydrazine intermediates, pivotal for generating analogs .
Example:
Piperidine and Oxane Modifications
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Piperidine nitrogen alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 0°C to form quaternary ammonium salts, enhancing solubility .
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Oxane ring oxidation : Treatment with mCPBA oxidizes the oxane thioether to sulfoxide derivatives, altering steric properties.
| Modification | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Piperidine alkylation | CH3I, THF, 0°C, 2h | Enhanced logP reduction | |
| Oxane oxidation | mCPBA, DCM, 25°C, 4h | Sulfoxide formation |
Amide Hydrolysis and Functionalization
The carboxamide group undergoes:
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Acid-catalyzed hydrolysis (6M HCl, 110°C) to yield 4-phenyloxane-4-carboxylic acid and the amine precursor.
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Schotten-Baumann acylation with acyl chlorides to generate ester or secondary amide derivatives .
Kinetic Data:
Stability Under Physiological Conditions
The compound demonstrates:
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pH-dependent stability : Stable at pH 7.4 (t1/2 > 24h) but degrades rapidly at pH < 2 (t1/2 = 3h).
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Metabolic oxidation : CYP3A4-mediated hydroxylation at the piperidine C-4 position, forming a primary metabolite .
This reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize bioavailability and target engagement. Further studies should explore photochemical and catalytic asymmetric reactions to access enantiopure derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide exhibit significant antimicrobial properties. For instance:
- Study Findings: Compounds with triazole and pyrazine structures have been shown to possess antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein function.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that derivatives containing similar functional groups can inhibit pro-inflammatory mediators:
- Case Study: A study highlighted that certain triazole derivatives showed dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory processes . This suggests that this compound could be explored for therapeutic use in inflammatory diseases.
Potential Therapeutic Applications
Given its structural characteristics and biological activities, this compound has potential applications in:
- Antibiotic Development: Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
- Anti-inflammatory Drugs: Targeting inflammatory diseases could lead to the development of novel treatments for conditions like arthritis or chronic pain syndromes.
- Cancer Therapy: The triazole moiety is known for its role in anticancer agents; thus, further investigation into its cytotoxic effects could yield promising results.
Mechanism of Action
The mechanism of action of N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The [1,2,4]triazolo[4,3-a]pyrazine core is a common feature among several derivatives, but substituent variations significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key compounds:
Table 1: Structural Comparison of Selected [1,2,4]Triazolo[4,3-a]Pyrazine Derivatives
Key Differences and Implications
Substituent Effects on Reactivity and Binding: The target compound’s 4-phenyloxane-4-carboxamide group introduces a rigid, lipophilic tetrahydropyran ring, which may enhance membrane permeability compared to compounds with polar nitro (e.g., ) or hydroxy groups (e.g., ). The 8-amino-2-(furan-2-yl) derivative () features a furan ring, which could engage in π-π stacking interactions but lacks the steric bulk of the target compound’s phenyloxane group.
Synthetic and Purification Considerations: Derivatives like the 6-(4-(2-aminoethoxy)phenyl) compound () require column chromatography for purification (eluent: cyclohexane/EtOAc), suggesting moderate polarity, whereas the target compound’s phenyloxane group may necessitate alternative purification strategies.
Potential Biological Activity: While direct activity data for the target compound are unavailable, structural analogs with carboxamide groups (e.g., ) are often associated with kinase or protease inhibition. The phenyloxane moiety in the target compound could optimize interactions with hydrophobic binding pockets.
Biological Activity
N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-phenyloxane-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on antibacterial and anticancer properties, as well as its mechanism of action based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a unique triazolo[4,3-a]pyrazine scaffold, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 356.44 g/mol. The structure includes a piperidine ring and an oxane carboxamide moiety, contributing to its pharmacological profile.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For example, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 2e | Staphylococcus aureus | 32 µg/mL |
| Compound 2e | Escherichia coli | 16 µg/mL |
| This compound | TBD | TBD |
The mechanism of action for these compounds often involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. This inhibition can lead to cell death by disrupting the integrity of the bacterial cell membrane and preventing proper DNA function .
Anticancer Activity
In addition to antibacterial properties, compounds containing the triazolo[4,3-a]pyrazine framework have shown promising anticancer activity. A study evaluating various derivatives reported significant antiproliferative effects against several cancer cell lines.
Table 2: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 17l | A549 (lung cancer) | 0.98 ± 0.08 |
| Compound 17l | MCF-7 (breast cancer) | 1.05 ± 0.17 |
| Compound 17l | HeLa (cervical cancer) | 1.28 ± 0.25 |
The compound's mechanism involves the inhibition of c-Met and VEGFR-2 kinases, which are critical for tumor growth and metastasis. The ability to induce apoptosis in cancer cells further underscores its therapeutic potential .
Case Studies
Several case studies have investigated the biological activities of compounds related to this compound:
- Antibacterial Efficacy : A study demonstrated that similar triazole derivatives exhibited potent antibacterial activity against MRSA strains at concentrations comparable to traditional antibiotics .
- Anticancer Properties : Another investigation into triazolo[4,3-a]pyrazine derivatives revealed their effectiveness in inhibiting tumor growth in xenograft models, showcasing their potential as novel anticancer agents .
Q & A
Q. How to validate crystallinity in polymorph screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
